molecular formula C12H15N3 B1320484 N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine CAS No. 864068-98-4

N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B1320484
CAS No.: 864068-98-4
M. Wt: 201.27 g/mol
InChI Key: QFUHILGXHQHXHY-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine typically involves the reaction of 1-methyl-3-phenyl-1H-pyrazole with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale, with the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical processes .

Scientific Research Applications

N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Properties

IUPAC Name

N-methyl-1-(2-methyl-5-phenylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-13-9-11-8-12(14-15(11)2)10-6-4-3-5-7-10/h3-8,13H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUHILGXHQHXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594552
Record name N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-98-4
Record name N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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